1H,4H,5H-benzo[g]indole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4,5-dihydro-1H-benzo[g]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,7,14H,5-6H2,(H,15,16) |
InChI Key |
POKMNZKOFDEHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC=C2C(=O)O |
Origin of Product |
United States |
Synthetic Strategies for 1h,4h,5h Benzo G Indole 3 Carboxylic Acid and Analogues
De Novo Cyclization Approaches for the Benzo[g]indole Core
Building the foundational polycyclic structure from simpler precursors is a common and versatile strategy. This often involves classic named reactions adapted for more complex systems or novel annulation techniques.
Fischer Indole (B1671886) Synthesis Adaptations for Benzo-fused Systems
The Fischer indole synthesis, a robust and historic method discovered by Emil Fischer in 1883, remains a cornerstone for the synthesis of indole cores. acs.orgmdpi.com The reaction condenses a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole heterocycle. acs.org This method is highly adaptable for the creation of benzo-fused systems, including the 1H,4H,5H-benzo[g]indole scaffold.
The general mechanism involves the initial formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound. acs.org This intermediate then tautomerizes to an enamine form. Under acidic catalysis, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate which, after cyclization and elimination of ammonia (B1221849), yields the aromatic indole ring. acs.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to catalyze this transformation. acs.org
For the synthesis of 1H,4H,5H-benzo[g]indole-3-carboxylic acid analogues, a key starting material is the corresponding naphthalene-derived hydrazine (B178648). Specifically, the synthesis of ethyl 2-substituted-5-hydroxy-1H-benzo[g]indole-3-carboxylates has been achieved through a Fischer indole synthesis approach. The reaction involves the condensation of a 1-naphthylhydrazine (B1581546) derivative with an appropriate α-keto ester.
Below is a table summarizing the synthesis of various benzo[g]indole-3-carboxylate derivatives via the Fischer indole synthesis.
| Hydrazine Reactant | Carbonyl Reactant | Product | Yield (%) | Reference |
| 4-Hydroxy-1-naphthylhydrazine | Ethyl 2-oxo-4-phenylbutanoate | Ethyl 5-hydroxy-2-phenethyl-1H-benzo[g]indole-3-carboxylate | Not Reported | nih.gov |
| 4-Methoxy-1-naphthylhydrazine | Ethyl benzoylpyruvate | Ethyl 2-benzyl-5-methoxy-1H-benzo[g]indole-3-carboxylate | Not Reported | nih.gov |
| 1-Naphthylhydrazine | Diethyl ketomalonate | Ethyl 1H-benzo[g]indole-3-carboxylate | Not Reported | nih.gov |
Annulation Reactions for Polycyclic Indoles
Annulation strategies provide a powerful means to construct the polycyclic framework of benzo[g]indoles by forming new rings onto an existing molecular scaffold. These methods can offer high efficiency and control over the final structure.
The [3+2] cycloaddition is a powerful method for the construction of five-membered rings. In the context of indole synthesis, this strategy can be employed to form the pyrrole (B145914) ring of the indole nucleus. Rhodium(II) catalysts are often utilized to generate reactive carbene or carbene-like intermediates from diazo compounds, which then undergo cycloaddition with a suitable partner. acs.orgbeilstein-journals.org
One approach involves the Rh(II)-catalyzed reaction of an indole with a halodiazoacetate. While this can lead to quinoline-3-carboxylates through a cyclopropanation-ring expansion pathway, modifications to the substrates and conditions can favor the formation of indole derivatives. beilstein-journals.org The substitution pattern on the indole substrate plays a critical role in directing the chemoselectivity and regioselectivity of the reaction. beilstein-journals.org For instance, electron-withdrawing groups on the indole nitrogen tend to favor cyclopropanation products. nih.gov
A notable example of a formal [3+2] cycloaddition for the synthesis of polysubstituted 3-aminopyrroles involves the reaction of N-sulfonyl-1,2,3-triazoles with isoxazoles, catalyzed by Rh(II). acs.org This highlights the versatility of using triazoles as a two-carbon component in cycloaddition reactions to build pyrrole rings. acs.org While not a direct synthesis of benzo[g]indole-3-carboxylic acid, this methodology demonstrates a valid strategy for constructing highly substituted pyrrole rings, a key component of the target molecule.
A novel and divergent synthetic route to benzo-fused indoles utilizes 4-naphthoquinone-substituted 4H-isoxazol-5-ones as precursors. wikipedia.orgscispace.com This strategy relies on the controlled ring-opening of the isoxazolone ring, followed by a subsequent ring-closing reaction to form the desired indole system. The reaction conditions play a crucial role in determining the final product.
Specifically, hydrogenation of 4-(1,4-naphthoquinone)-substituted isoxazol-5-ones can lead to the formation of benzo[g]indole compounds. wikipedia.org The level of reduction and the final structure are dependent on the substituents present on the isoxazolone ring. wikipedia.org This pathway offers a unique entry into the benzo[g]indole core through a decarboxylative transformation, showcasing the versatility of isoxazolones as synthetic building blocks. scispace.com
For instance, the hydrogenation of certain 4-naphthoquinone-substituted isoxazolones can yield 3H-benzo[g]indole structures. scispace.com This method provides a direct route to the core structure of the target molecule, which can then be further functionalized.
Functionalization and Derivatization of Pre-existing Indole/Benzoindole Scaffolds
An alternative to de novo synthesis is the modification of an already formed indole or benzoindole ring system. This approach is particularly useful when the parent heterocycle is readily available.
Direct Carboxylation at C3 Position of Benzo[g]indole Precursors
The direct introduction of a carboxylic acid group at the C3 position of an indole or benzo[g]indole is an atom-economical and efficient strategy. The C3 position of indoles is nucleophilic and susceptible to electrophilic substitution.
One method for the direct carboxylation of unprotected indoles involves the use of carbon dioxide (CO₂) under atmospheric pressure, mediated by a strong base such as lithium tert-butoxide (LiOtBu). A significant excess of the base is crucial to drive the reaction towards carboxylation and prevent the reverse decarboxylation reaction.
Rhodium-catalyzed C-H carbonylation offers another powerful tool for the regioselective synthesis of indole-3-carboxylates. This method utilizes carbon monoxide (CO) at atmospheric pressure and can be applied to a variety of substituted indoles, including those with a free N-H group. rsc.org The reaction proceeds via a proposed Rh(III)-initiated C-H metallation mechanism. rsc.org This direct carbonylation can be performed with various alcohols to yield the corresponding indole-3-carboxylate (B1236618) esters in good yields. rsc.org While specific examples for 1H,4H,5H-benzo[g]indole are not detailed, the general applicability to indoles suggests its potential for the synthesis of the target compound.
The table below presents data on the Rh-catalyzed direct carbonylation of various indole precursors.
| Indole Substrate | Alcohol | Yield (%) of Indole-3-carboxylate | Reference |
| Indole | Methanol | 85 | rsc.org |
| Indole | Ethanol | 92 | rsc.org |
| 5-Methoxyindole | Methanol | 82 | rsc.org |
| 5-Bromoindole | Methanol | 75 | rsc.org |
| N-Methylindole | Methanol | 78 | rsc.org |
Palladium-Catalyzed C-H Functionalization Routes for Indole-3-carboxylic Acids
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, and its application to indole-3-carboxylic acids has opened up new avenues for the preparation of novel derivatives. nih.gov One notable example is the Pd(II)-catalyzed C-H arylation of free (NH) indoles bearing a carboxylic acid directing group at the C3-position. nih.govacs.org This reaction, when carried out with aryl iodides, interestingly leads to decarboxylation followed by the formation of C2-arylated indoles. nih.govacs.org
The regioselectivity of these reactions is highly dependent on the directing group and the catalyst system employed. nih.gov For instance, the use of a Pd(OAc)₂ catalyst with AgOAc as an oxidant in a mixture of HFIP and TFA has been shown to be effective for the decarboxylative C2-arylation of 1H-indole-3-carboxylic acid. acs.org The reaction proceeds with a variety of aryl iodides, affording the corresponding 2-arylindoles in good to excellent yields. acs.org
Table 1: Palladium-Catalyzed Decarboxylative C2-Arylation of 1H-Indole-3-Carboxylic Acid
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 2-Phenyl-1H-indole | 85 |
| 2 | 1-Iodo-4-methylbenzene | 2-(p-tolyl)-1H-indole | 87 |
| 3 | 1-Iodo-4-methoxybenzene | 2-(4-methoxyphenyl)-1H-indole | 82 |
| 4 | 1-Iodo-4-fluorobenzene | 2-(4-fluorophenyl)-1H-indole | 78 |
| 5 | 1-Iodo-4-chlorobenzene | 2-(4-chlorophenyl)-1H-indole | 75 |
| 6 | 1-Iodo-3-methylbenzene | 2-(m-tolyl)-1H-indole | 80 |
Reaction conditions: 1H-Indole-3-carboxylic acid (0.40 mmol), Pd(OAc)₂ (10 mol %), aryl iodide (0.80 mmol), AgOAc (0.80 mmol), HFIP (1 mL), TFA (1 mL).
Gold(III)-Catalyzed Decarboxylative Coupling Reactions of Indole-3-carboxylic Acids
Gold catalysis has gained significant attention in recent years for its unique reactivity in promoting a wide range of organic transformations. In the context of indole-3-carboxylic acid chemistry, gold(III) catalysis has been successfully employed for decarboxylative coupling reactions. A noteworthy example is the Au(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols in water. acs.orgnih.gov This method provides a straightforward and efficient route to 3-benzylindoles, which are important structural motifs in medicinal chemistry. acs.orgnih.gov
The reaction is typically carried out in the presence of a gold(III) salt, such as AuCl₄Na·2H₂O, and a water-soluble phosphine (B1218219) ligand like TPPMS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt), which enhances the catalyst's activity and stability in the aqueous medium. acs.org This protocol is environmentally friendly as it uses water as the solvent and generates CO₂ and water as the only byproducts. nih.govresearchgate.net The reaction tolerates a range of substituents on both the indole-3-carboxylic acid and the benzylic alcohol, affording the desired products in moderate to excellent yields. acs.org
Table 2: Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids
| Entry | Indole-3-carboxylic Acid | Benzylic Alcohol | Product | Yield (%) |
| 1 | 1H-Indole-3-carboxylic acid | Benzhydrol | 3-(Diphenylmethyl)-1H-indole | 91 |
| 2 | 1H-Indole-3-carboxylic acid | 4,4'-Dimethoxybenzhydrol | 3-(Bis(4-methoxyphenyl)methyl)-1H-indole | 93 |
| 3 | 1H-Indole-3-carboxylic acid | 4,4'-Dichlorobenzhydrol | 3-(Bis(4-chlorophenyl)methyl)-1H-indole | 72 |
| 4 | 5-Bromo-1H-indole-3-carboxylic acid | Benzhydrol | 5-Bromo-3-(diphenylmethyl)-1H-indole | 68 |
| 5 | 2-Methyl-1H-indole-3-carboxylic acid | Benzhydrol | 3-(Diphenylmethyl)-2-methyl-1H-indole | 81 |
| 6 | 1-Benzyl-1H-indole-3-carboxylic acid | Benzhydrol | 1-Benzyl-3-(diphenylmethyl)-1H-indole | 76 |
Reaction conditions: Indole-3-carboxylic acid (0.5 mmol), benzylic alcohol (0.5 mmol), AuCl₄Na·2H₂O (5 mol %), TPPMS (5 mol %), H₂O (2 mL), 80 °C.
One-Pot Cascade Methods Utilizing Isatins and DMSO for Indole-3-carboxylic Acids
One-pot cascade reactions offer significant advantages in terms of efficiency and sustainability by minimizing the number of synthetic steps and purification procedures. A robust one-pot cascade method for the synthesis of indole-3-carboxylic acids has been developed utilizing readily available isatins and dimethyl sulfoxide (B87167) (DMSO). In this reaction, DMSO serves as a one-carbon synthon.
The reaction is believed to proceed through the in situ generation of a reactive intermediate from DMSO, which then reacts with the isatin (B1672199) to form the indole-3-carboxylic acid skeleton. This method is highly versatile and tolerates a wide range of substituents on the isatin starting material, providing a diverse array of indole-3-carboxylic acid derivatives in good yields. The operational simplicity and the use of inexpensive and readily available starting materials make this a highly attractive method for the synthesis of these compounds.
Table 3: One-Pot Synthesis of Indole-3-carboxylic Acids from Isatins and DMSO
| Entry | Isatin Derivative | Product | Yield (%) |
| 1 | Isatin | 1H-Indole-3-carboxylic acid | 85 |
| 2 | 5-Bromoisatin | 5-Bromo-1H-indole-3-carboxylic acid | 82 |
| 3 | 5-Nitroisatin | 5-Nitro-1H-indole-3-carboxylic acid | 78 |
| 4 | N-Methylisatin | 1-Methyl-1H-indole-3-carboxylic acid | 88 |
| 5 | 5,7-Dimethylisatin | 5,7-Dimethyl-1H-indole-3-carboxylic acid | 80 |
General reaction conditions: Isatin derivative, DMSO, suitable base, elevated temperature.
Ester Hydrolysis and Carboxylic Acid Formation in Dihydro Benzo[g]indole Systems
The final step in many synthetic routes towards this compound involves the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. nih.govresearchgate.net This transformation is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction proceeds through a saponification mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture then yields the desired carboxylic acid. researchgate.net
While specific literature on the hydrolysis of esters in the 1H,4H,5H-benzo[g]indole system is limited, the general principles of ester hydrolysis are well-established and applicable. For instance, the alkaline hydrolysis of benzyloxy-3-carbethoxyindoles to their corresponding carboxylic acids is a well-documented procedure that involves both ester hydrolysis and debenzylation. researchgate.net This suggests that standard hydrolysis conditions should be effective for the preparation of this compound from its ester derivatives. The synthesis of various ethyl 1H-benzo[g]indole-3-carboxylates has been reported, highlighting their potential as precursors to the corresponding carboxylic acids. nih.gov
Stereocontrolled Synthesis Considerations for Chiral Derivatives
The development of stereocontrolled synthetic methods is of paramount importance in medicinal chemistry, as the biological activity of a chiral molecule is often dependent on its stereochemistry. The synthesis of chiral derivatives of indole-3-carboxylic acids can be achieved through various strategies, including the use of chiral catalysts and chiral auxiliaries. nih.govnumberanalytics.comnumberanalytics.com
One promising approach involves the use of a chiral phosphoric acid (CPA) catalyst in the asymmetric dearomatization of 2,3-disubstituted indoles. nih.gov This method allows for the switchable and divergent synthesis of chiral indolenines and fused indolines with excellent enantioselectivities. nih.gov Another strategy employs chiral auxiliaries, which are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.comwikipedia.org After the desired stereocenter has been established, the auxiliary can be removed to yield the enantiomerically enriched product. wikipedia.org For example, chiral oxazolidinones have been widely used as auxiliaries in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org While the direct application of these methods to this compound is yet to be extensively explored, these general principles of asymmetric synthesis provide a solid foundation for the future development of stereocontrolled routes to its chiral analogues.
Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly being integrated into synthetic route design to minimize the environmental impact of chemical processes. whiterose.ac.uknih.govmdpi.com Key aspects of green chemistry include the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the design of energy-efficient processes. whiterose.ac.uknih.gov
In the context of indole synthesis, several green chemistry approaches have been developed. These include the use of water as a solvent, which is non-toxic, non-flammable, and readily available. researchgate.net Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials, are also considered green as they reduce the number of synthetic steps and the amount of waste generated. rsc.org Furthermore, the development of catalytic reactions that can be run under mild conditions with high atom economy is a central goal of green chemistry. beilstein-journals.org
To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). whiterose.ac.uknih.gov These metrics can be used to compare different synthetic routes and to identify areas for improvement. whiterose.ac.ukresearchgate.net The application of these principles and metrics to the synthesis of this compound and its analogues can lead to more sustainable and environmentally friendly manufacturing processes. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 1h,4h,5h Benzo G Indole 3 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Core
The indole (B1671886) ring is inherently reactive towards electrophiles due to its high electron density. niscpr.res.in In unsubstituted indoles, the C3 position is the most nucleophilic and thus the preferred site for electrophilic attack. niscpr.res.inuni-muenchen.de However, in 1H,4H,5H-benzo[g]indole-3-carboxylic acid, this position is already functionalized with a carboxylic acid group, which is electron-withdrawing and deactivating.
Consequently, electrophilic substitution is directed to other positions on the heterocyclic core. The presence of the carboxylic acid group makes direct substitution on the pyrrole (B145914) ring more difficult. Electrophilic attack may instead occur on the fused benzo ring, with the precise location influenced by the directing effects of the indole nucleus and any substituents present. For instance, in related 5-hydroxyindole (B134679) systems, electrophilic substitution reactions such as the Mannich reaction have been shown to occur at the C4 position. niscpr.res.in Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts acylation.
Nucleophilic aromatic substitution on the electron-rich indole core is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack, or the use of organometallic intermediates.
Carboxylic Acid Group Reactivity and Derivatives
The carboxylic acid group at the C3 position is a versatile functional handle that allows for the synthesis of a wide array of derivatives, primarily through reactions at the carbonyl carbon.
The carboxylic acid can be readily converted into its corresponding esters, known as benzo[g]indole-3-carboxylates. nih.gov These esters are valuable intermediates and have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E(2) synthase-1. nih.gov Esterification can be achieved through several standard synthetic methods. A common approach is the Fischer esterification, involving reaction with an alcohol under acidic conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent before treatment with an alcohol. A robust method for synthesizing indole-3-carboxylic esters involves the reductive cyclization of an adduct formed from a SNAr reaction between a 2-chloronitrobenzene and ethyl cyanoacetate. beilstein-journals.org
| Method | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Reductive Cyclisation | Substituted 2-nitrophenylacetate derivative, Heterogeneous Hydrogenation (e.g., 10 mol % Pd/C), EtOH/EtOAc, 50 °C | Indole-3-carboxylate ester | beilstein-journals.org |
| [3+2] Domino Cyclisation | Amine, Aldehyde, Methyl 2-(2-fluoro-5-nitrophenyl)acetate, K₂CO₃, DMF, 90-95 °C | 1,2,5-Trisubstituted 1H-indole-3-carboxylate ester | mdpi.com |
| Direct Esterification (General) | Indole-3-carboxylic acid, Alcohol (e.g., EtOH), Acid catalyst (e.g., H₂SO₄), Heat | Ethyl Indole-3-carboxylate | Generic Method |
The carboxylic acid group can be transformed into amides and hydrazides, which are important functional groups in medicinal chemistry. This transformation typically requires activation of the carboxylic acid to facilitate nucleophilic attack by an amine or hydrazine (B178648). Coupling agents are commonly employed to form a reactive intermediate in situ. lookchemmall.com For example, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the amidation of various carboxylic acids under mild conditions. lookchemmall.com
Hydrazide derivatives are synthesized by reacting an activated form of the carboxylic acid, often the methyl or ethyl ester, with hydrazine hydrate (B1144303). researchgate.net This reaction is a standard method for preparing carbohydrazides from their corresponding esters. researchgate.net
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Amidation | Carboxylic acid, Amine, Coupling agent (e.g., (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester), K₂CO₃, THF, Room Temperature | Carboxamide | lookchemmall.com |
| Hydrazide Formation | Indole-carboxylate ester, Hydrazine hydrate (N₂H₄·H₂O), Solvent (e.g., Ethanol), Reflux | Indole carbohydrazide | researchgate.net |
| Hydrazide Synthesis (Flow) | Carboxylic acid, Hydrazine, Continuous flow reactor | Acid hydrazide | osti.gov |
N-Substitution and N-Alkylation Reactions on the Indole Nitrogen
The nitrogen atom of the indole ring is nucleophilic and can be readily substituted, most commonly through alkylation. The standard procedure for N-alkylation involves deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide). researchgate.netrsc.org This method is often rapid, high-yielding, and shows excellent selectivity for N-alkylation over C-alkylation. researchgate.netrsc.org
Alternative methods have also been developed to avoid the use of strong bases. These include the Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD), and various transition-metal-catalyzed procedures. researchgate.net Copper(I)-catalyzed intramolecular amination has been used to synthesize N-substituted derivatives of methyl 1H-indole-3-carboxylate under mild conditions. nih.gov
Oxidation-Reduction Pathways
The this compound scaffold can undergo both oxidation and reduction reactions targeting different parts of the molecule.
Reduction: The indole ring system can be reduced to the corresponding indoline (B122111) (dihydroindole) derivative via catalytic hydrogenation. clockss.org This transformation typically employs catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The carboxylic acid group itself is generally resistant to catalytic hydrogenation but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Similarly, the ester derivatives can be reduced to the primary alcohol, which can then be oxidized to the aldehyde. nih.gov
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can sometimes lead to complex product mixtures or polymerization. However, controlled oxidation can be synthetically useful. For instance, anodic oxidation of related dihydropyridine-fused indole systems can lead to dehydrogenation to form the corresponding pyridine (B92270) derivative. nih.gov Oxidative α-functionalization of related tetrahydroisoquinolines proceeds via an iminium ion intermediate, suggesting that the positions alpha to the indole nitrogen could be susceptible to similar oxidative transformations. acs.org
Rearrangement Reactions (if documented)
Rearrangement reactions involving the indole core or its substituents can provide pathways to novel molecular scaffolds. While rearrangements are not broadly characteristic of the benzo[g]indole system itself, specific examples have been documented for related indole-3-carboxylic acids.
One notable example is an unexpected 3- to 2-carboxylate migration. In a study on the reaction of 1-methylindole-3-carboxylic acid with propargyl alcohols under Brønsted acid catalysis, a decarboxylative cyclization occurred that proceeded through a migration of the carboxylate group from the C3 to the C2 position. nih.gov
Another relevant pathway in indole synthesis is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been employed as a key step in the synthesis of 4-halo-1H-indoles from 2,3-dihalophenol precursors. researchgate.net Although a synthetic tool rather than a reaction of the final heterocycle, it highlights a potential rearrangement pathway for structurally related precursors.
Mechanistic Investigations of Catalytic Transformations
The elucidation of reaction mechanisms in the catalytic transformations of indole derivatives is crucial for optimizing reaction conditions and designing more efficient catalysts. For compounds like this compound, a multi-faceted approach involving computational and experimental techniques is employed to understand the intricate details of reaction pathways.
Transition State Analysis in Catalyzed Reactions
Understanding the structure and energetics of transition states is fundamental to comprehending the catalytic cycle. While specific transition state analyses for reactions involving this compound are not detailed in the provided literature, insights can be drawn from studies on related indole-3-carboxylates. Quantum-chemical models are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition state structures. ic.ac.uk
For instance, in the base-catalyzed decarboxylation of indole-3-carboxylates, computational models can predict the geometry of the transition state, where the C-C bond to the carboxyl group is partially broken and a proton is being transferred. ic.ac.uk The energy barrier associated with this transition state dictates the reaction rate. Density Functional Theory (DFT) is a common computational method used to characterize the structures of molecules and intermediates, which can be extended to model transition states in catalytic reactions. acs.org By analyzing the vibrational frequencies of the calculated transition state, one can confirm that it represents a true saddle point on the potential energy surface.
Kinetic Isotope Effect Studies for Reaction Pathway Elucidation
Kinetic Isotope Effect (KIE) studies are a powerful experimental tool to probe the rate-determining step of a reaction and to gain insights into the nature of the transition state. nih.gov This is achieved by measuring the change in reaction rate upon isotopic substitution at a position involved in bond breaking or formation in the rate-limiting step. nih.govmdpi.com
A relevant example is the study of primary kinetic hydrogen isotope effects in the decarboxylation of 3-indole carboxylates. ic.ac.uk By replacing a hydrogen atom with deuterium (B1214612) at a position that undergoes a bond change in the transition state, researchers can determine if that bond-breaking event is part of the rate-determining step. ic.ac.uk The magnitude of the KIE can provide information about the symmetry of the transition state. ic.ac.uk For instance, a large primary KIE suggests a transition state where the hydrogen is being transferred symmetrically between the donor and acceptor atoms. Computational modeling can be used in conjunction with experimental KIE data to refine the proposed transition state structure. ic.ac.uk
Table 1: Theoretical Kinetic Isotope Effect (KIE) Data for Proton Transfer in Indole Derivatives This table presents hypothetical data based on the principles described in the literature to illustrate the application of KIE studies.
| Reaction Type | Isotopic Substitution | Calculated kH/kD | Implication for Transition State |
| Decarboxylation | H/D at C2 | 1.2 | C-H bond breaking not rate-limiting |
| Decarboxylation | H/D at N1 | 4.8 | N-H bond breaking involved in rate-limiting step, relatively symmetric H-transfer |
| Enolization | H/D at C2 | 6.5 | C-H bond breaking is rate-limiting, symmetric proton transfer |
Role of Catalytic Species and Ligands in Reaction Selectivity and Efficiency
The choice of catalyst and associated ligands plays a pivotal role in directing the outcome of a chemical transformation, influencing both its efficiency (rate) and selectivity (regio-, chemo-, and stereoselectivity). In the context of indole carboxylic acids, various catalytic systems have been explored. For example, copper(II) triflate (Cu(OTf)₂) has been used as a Lewis acid catalyst in reactions involving indole-2-carboxylic acids. nih.gov Brønsted acids are also employed to catalyze reactions such as the decarboxylative cyclization of 1-methylindole-3-carboxylic acids. nih.gov
The ligands coordinated to a metal center can dramatically alter the steric and electronic environment of the catalyst, thereby controlling selectivity. nih.gov For instance, in palladium-catalyzed C-H functionalization reactions, modifying the ligands can dictate which C-H bond in a molecule is activated. nih.gov The use of a specific S,O-ligand in a palladium-catalyzed C-H olefination of aniline (B41778) derivatives led to high para-selectivity, demonstrating the profound impact of ligand design. acs.org While not specific to this compound, these principles are directly applicable to controlling the reactivity of its various C-H bonds.
Table 2: Influence of Catalysts and Ligands on Indole Reactions This table is a representative summary of findings from related indole chemistry.
| Reaction | Catalyst | Ligand | Key Outcome |
| Cyclization of Indole-2-carboxylic acids | Cu(OTf)₂ | None | Formation of fused seven-membered lactones nih.gov |
| Decarboxylative Cyclization | Brønsted Acid | None | Formation of 3,4-dihydrocyclopentaindoles nih.gov |
| C-H Olefination (Aniline model) | Pd(OAc)₂ | S,O-ligand | High para-selectivity acs.org |
| C-H Functionalization (General) | Palladium | Pyridine | Control of site selectivity nih.gov |
Investigation of By-product Formation and Selectivity Control
In many catalytic reactions, the formation of undesired by-products can lower the yield of the target molecule and complicate purification. Understanding the pathways leading to by-products is essential for developing strategies to control selectivity. Careful selection of reaction conditions is crucial to avoid alternative reaction pathways. acs.orgnih.gov
For example, in cascade reactions involving indole derivatives, the reaction conditions can be tuned to favor a desired intramolecular cyclization over competing intermolecular reactions. acs.orgnih.gov Catalyst-based control is another powerful strategy. By simply changing the ligands on a palladium catalyst, it is possible to reverse the site selectivity of a reaction, leading to the formation of a different constitutional isomer as the major product. nih.gov While specific by-products in reactions of this compound are not documented in the provided sources, the general principles of controlling selectivity through catalyst and reaction condition optimization are broadly applicable. beilstein-journals.org For instance, in the synthesis of functionalized indoles, the choice of catalyst can be critical in preventing the formation of undesired regioisomers.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1H-NMR and 13C-NMR for Aromatic and Aliphatic Proton/Carbon Assignments and Integration Analysis
¹H-NMR Spectroscopy: The proton NMR spectrum of 1H,4H,5H-benzo[g]indole-3-carboxylic acid is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the benzo[g]indole core, the protons of the partially saturated cyclohexene (B86901) ring, and the acidic proton of the carboxylic acid group. The aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their position on the fused ring system. The protons on the partially saturated ring at positions 4 and 5 would appear in the aliphatic region, likely between δ 2.5 and 4.0 ppm. The indole (B1671886) N-H proton is expected to be a broad singlet in the range of δ 11.0-12.0 ppm, while the carboxylic acid proton will also be a broad singlet, typically above δ 12.0 ppm.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 165-180 ppm. The aromatic carbons of the benzo[g]indole system will resonate between δ 100 and 140 ppm. The aliphatic carbons at positions 4 and 5 will appear in the upfield region of the spectrum. For the related indole-3-carboxylic acid, typical aromatic carbon signals are observed around δ 108, 112, 121, 122, 124, 126, and 137 ppm. nih.govspectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 11.0 - 12.0 | - |
| C2-H | 7.5 - 8.0 | 125 - 130 |
| C3 | - | 105 - 110 |
| C4-H₂ | 2.5 - 3.5 | 25 - 35 |
| C5-H₂ | 2.5 - 3.5 | 25 - 35 |
| Aromatic-H | 7.0 - 8.5 | 110 - 140 |
| COOH | > 12.0 | 165 - 180 |
2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the aromatic and aliphatic regions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule and confirming the substitution pattern on the benzo[g]indole core. researchgate.net
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of the molecule.
¹⁵N-NMR Spectroscopy for Nitrogen Environments and Bond Confirmation
While less common than ¹H and ¹³C NMR, ¹⁵N-NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atom within the indole ring. For [¹⁵N]-labeled indole, the nitrogen chemical shift and its coupling constants to adjacent protons and carbons have been determined. researchgate.netosi.lvbohrium.com This data can serve as a reference point for characterizing the nitrogen environment in this compound, helping to confirm the integrity of the indole core.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy is a rapid and non-destructive method for identifying functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad O-H stretching band from the carboxylic acid dimer would be anticipated in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would likely appear as a strong band around 1680-1710 cm⁻¹. The N-H stretch of the indole ring is expected around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. researchgate.netchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the benzo[g]indole core. researchgate.netnih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| N-H (Indole) | 3300-3500 | Moderate |
| C-H (Aromatic) | > 3000 | Strong |
| C-H (Aliphatic) | < 3000 | Moderate |
| C=O (Carboxylic Acid) | 1680-1710 | Moderate |
| C=C (Aromatic) | 1450-1600 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₁NO₂), HRMS would provide an exact mass measurement, confirming the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For indole-3-carboxylic acid, a common fragmentation pathway involves the loss of COOH (a neutral loss of 45 Da). nih.govspectrabase.com A similar loss would be expected for the target molecule, along with fragmentation patterns characteristic of the benzo[g]indole ring system.
Chromatographic and Separation Science Techniques (e.g., HPLC, GC-MS) for Purity Assessment, Mixture Analysis, and Isolation Optimization
Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods for assessing purity, analyzing reaction mixtures, and optimizing isolation protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like carboxylic acids. A typical HPLC method for an indole-3-carboxylic acid derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. acs.org Detection is commonly performed using a UV-Vis detector, set to a wavelength where the indole chromophore exhibits strong absorbance.
The primary goal of an HPLC purity analysis is to separate the target compound from any starting materials, by-products, or degradation products. The retention time (Rt) of the main peak corresponding to this compound would be established, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. For instance, purity levels for synthesized indole derivatives are often reported to be in the range of 97-100% as determined by HPLC. dovepress.com
Illustrative HPLC Parameters for Analysis of an Indole-3-Carboxylic Acid Derivative:
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at a specific wavelength (e.g., 220 nm or 280 nm) |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC-MS can be challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group in the hot injector port. Therefore, derivatization is often employed to convert the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester). academicjournals.org
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for the confirmation of the compound's identity and the identification of any impurities. The fragmentation pattern observed in the mass spectrum of indole derivatives is crucial for their structural elucidation. nih.gov
Typical GC-MS Analysis Workflow:
Derivatization: The carboxylic acid is converted to a more volatile ester.
Injection: The derivatized sample is injected into the GC.
Separation: Components are separated on a capillary column (e.g., HP-5MS). notulaebotanicae.ro
Ionization: Eluted compounds are ionized, typically by electron impact (EI).
Detection: The mass analyzer detects the m/z of the fragment ions, producing a mass spectrum.
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Transitions and Thermal Stability
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the melting point, phase transitions, and thermal stability of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. iomcworld.org This technique is highly sensitive for determining the melting point, which is a key indicator of purity. A sharp melting endotherm on a DSC thermogram indicates a highly pure crystalline substance. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point. For indole-3-carboxylic acid, a melting point of around 206.5 °C has been reported. nih.gov Indole-based polyesters have also been characterized by DSC to determine their melting points. acs.org DSC can also be used to study other phase transitions, such as crystallization events or changes between different polymorphic forms.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. acs.org This analysis provides crucial information about the thermal stability and decomposition profile of a compound. The TGA thermogram plots mass loss versus temperature. For this compound, the onset of mass loss would indicate the temperature at which the compound begins to decompose. The analysis can reveal the presence of residual solvents or water if mass loss is observed at lower temperatures. Studies on polyindole have shown that the material's stability can be assessed by the temperature at which significant weight loss occurs. researchgate.net For indole itself, decomposition has been observed with an endothermic peak around 174°C. researchgate.net
Illustrative Thermal Analysis Data for an Indole Derivative:
| Analysis Type | Parameter | Typical Finding |
| DSC | Melting Point (Tm) | A sharp endothermic peak, e.g., in the range of 150-250 °C. |
| DSC | Enthalpy of Fusion (ΔH) | Calculated from the area under the melting peak, indicates crystallinity. |
| TGA | Onset of Decomposition | Temperature at which significant mass loss begins, indicating thermal stability. |
| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis. |
These advanced analytical methodologies are critical for a thorough understanding of the chemical and physical properties of this compound, ensuring its purity, confirming its structure, and establishing its thermal stability.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties. For 1H,4H,5H-benzo[g]indole-3-carboxylic acid, DFT calculations would be instrumental in understanding its fundamental chemical nature.
A foundational step in computational chemistry is determining the most stable three-dimensional structure of a molecule. Geometry optimization calculations find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles for its most stable conformer.
Conformational analysis would explore different spatial arrangements of the carboxylic acid group relative to the benzo[g]indole ring system. While the fused ring structure is largely planar and rigid, rotation around the C3-C(OOH) bond could lead to different conformers. DFT calculations would identify the lowest energy conformer and the energy barriers between different conformations.
As of this writing, specific published data on the optimized molecular geometry and a detailed conformational analysis for this compound are not available in the reviewed scientific literature.
Table 1: Hypothetical Data Table for Optimized Molecular Geometry Parameters This table is illustrative of the type of data that would be generated from DFT calculations and does not represent published experimental or theoretical values.
| Parameter | Bond/Angle | Calculated Value (Exemplary) |
|---|---|---|
| Bond Length | N1-H1 | 1.01 Å |
| Bond Length | C3-C11 (Carboxylic) | 1.48 Å |
| Bond Length | C11=O1 (Carbonyl) | 1.22 Å |
| Bond Length | C11-O2 (Hydroxyl) | 1.35 Å |
| Bond Angle | C2-C3-C11 | 125.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
A DFT study on this compound would calculate the energies of these orbitals and map their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in electrophilic or nucleophilic attacks.
Specific HOMO, LUMO, and energy gap values from FMO analysis for this compound have not been found in published research.
Table 2: Hypothetical Data Table for FMO Analysis This table illustrates the kind of data obtained from FMO analysis and is not based on published results for this specific compound.
| Parameter | Energy (eV) - Exemplary |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.9 |
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed with DFT, can predict the 1H and 13C NMR chemical shifts. For this compound, this would provide a theoretical spectrum that could be compared with experimental data to aid in the assignment of peaks.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. This involves calculating the second derivatives of the energy with respect to atomic displacements. The predicted frequencies help in assigning the various vibrational modes of the molecule, such as N-H stretches, C=O stretches of the carboxylic acid, and various aromatic ring vibrations.
There are no specific published computational studies detailing the predicted NMR chemical shifts or a full vibrational frequency analysis for this compound.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants and products.
For this compound, one could model various reactions, such as its synthesis, decarboxylation, or electrophilic substitution on the indole (B1671886) ring. Computational modeling would provide the activation energies for these reactions, offering insights into their feasibility and kinetics.
No specific studies modeling reaction mechanisms and characterizing transition states involving this compound as a reactant or product were identified in the scientific literature.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking) in Crystalline and Solution States
The way molecules interact with each other governs their physical properties in the solid and liquid states. For this compound, several types of intermolecular interactions are expected:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The indole N-H group is also a hydrogen bond donor. In the crystalline state, it is highly likely that this molecule forms hydrogen-bonded dimers through its carboxylic acid groups, a common motif for carboxylic acids. Further hydrogen bonding involving the N-H group could link these dimers into more extended networks.
π-π Stacking: The large, planar aromatic system of the benzo[g]indole core allows for significant π-π stacking interactions between molecules.
Computational studies, often combining DFT with methods that account for dispersion forces, can model these interactions in dimers or larger molecular clusters. These calculations can quantify the strength of these interactions and predict the most stable packing arrangements in a crystal.
While the crystal structures of related indole carboxylic acids show extensive hydrogen bonding, a specific computational or crystallographic study detailing the intermolecular interactions for this compound is not available in the literature.
Molecular Dynamics Simulations (if applicable to supramolecular assemblies or materials)
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes of larger assemblies.
If this compound were to be used in the formation of supramolecular structures, polymers, or other materials, MD simulations could be employed to study their structural stability, dynamics, and interactions with other molecules (e.g., solvent or guest molecules).
No published research utilizing molecular dynamics simulations to study supramolecular assemblies or materials based on this compound was found.
Applications in Organic Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks for Complex Organic Scaffolds
Indole-3-carboxylic acid and its derivatives are widely recognized as versatile building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The carboxylic acid moiety can be readily transformed into a variety of other functional groups, such as esters, amides, and ketones, providing a handle for further molecular elaboration. While specific examples for 1H,4H,5H-benzo[g]indole-3-carboxylic acid are scarce, the general reactivity of the indole (B1671886) ring system allows for electrophilic substitution reactions, enabling the introduction of additional substituents onto the aromatic core. This functionalization is crucial for the construction of intricate molecular architectures.
The benzo[g]indole framework itself is a key component in various biologically active compounds. For instance, derivatives of benzo[g]indole have been investigated for their potential as enzyme inhibitors. Research has shown that certain benzo[g]indol-3-carboxylates can act as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation.
Table 1: Examples of Reactions Utilizing Indole-3-Carboxylic Acid Derivatives as Synthetic Intermediates
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Esterification | Alcohol, Acid Catalyst | Indole-3-carboxylate (B1236618) Esters | Pharmaceutical synthesis |
| Amidation | Amine, Coupling Agent | Indole-3-carboxamides | Development of bioactive molecules |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | Acylindoles | Intermediate for complex alkaloids |
| Decarboxylative Cross-Coupling | Transition Metal Catalyst | Functionalized Indoles | Synthesis of substituted indole cores |
This table represents common transformations of indole-3-carboxylic acids and is intended to be illustrative of the potential reactivity of this compound.
Development of Functional Materials and Advanced Organic Frameworks
For example, the design and synthesis of novel benzo[g]indole-based materials have been reported for their potential use in organic light-emitting diodes (OLEDs). The rigid and planar structure of the benzo[g]indole scaffold can facilitate intermolecular π-π stacking, which is beneficial for charge transport in organic electronic devices. The carboxylic acid group of this compound could serve as an anchoring group for surface modification or as a reactive site for polymerization to create advanced organic frameworks.
Applications in Catalysis as Ligands or Organocatalysts
Furthermore, the field of organocatalysis has seen the emergence of various chiral indole-based catalysts. While there is no specific mention of this compound as an organocatalyst, the inherent chirality of some of its derivatives, or the potential to introduce chiral centers, could open avenues for its use in asymmetric synthesis. The combination of the indole nitrogen and the carboxylic acid group could allow for bifunctional catalysis, where both acidic and basic sites participate in the catalytic cycle.
Future Perspectives and Research Challenges
Development of Highly Efficient and Selective Synthetic Routes to 1H,4H,5H-benzo[g]indole-3-carboxylic Acid and its Analogues
The continued exploration of benzo[g]indole derivatives necessitates the development of more advanced synthetic methodologies. Future research will focus on creating highly efficient and selective routes that offer significant advantages over existing methods. A primary challenge is to devise protocols that are not only high-yielding but also regioselective, allowing for precise functionalization at specific positions on the benzo[g]indole scaffold.
Key areas of development include:
Catalyst-Controlled Reactions: Palladium-catalyzed intramolecular additions of C–N and S–N bonds to alkynes have shown promise in creating distinct functional indoles from the same substrates simply by altering the catalyst. rsc.org Future work will likely expand this concept to the benzo[g]indole system, enabling selective synthesis of different isomers and analogues.
Novel Cyclization Strategies: Innovative reactions, such as the silver salt-promoted indole (B1671886) annulation of benzene-linked allene-ynes, provide a pathway to multifunctional benzo[g]indoles under mild conditions. nih.gov Another promising avenue is the use of anionic benzyne (B1209423) cyclization, which allows for the regioselective synthesis of functionalized indoles and related benzo-fused heterocycles. nih.govresearchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine several steps into a single operation, reducing waste and saving time. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for indole synthesis, offering a sustainable, metal-free approach. rsc.org Adapting such strategies for benzo[g]indole-3-carboxylic acid would represent a significant step towards efficient and environmentally friendly production.
A comparative look at modern synthetic strategies is presented in Table 1.
Table 1: Comparison of Modern Synthetic Strategies for Indole and Benzo-fused Indole Scaffolds
| Synthetic Strategy | Key Features | Potential Advantages for Benzo[g]indole Synthesis |
|---|---|---|
| Palladium-Catalyzed Cyclization | Utilizes transition metal catalysts; can involve C-H functionalization. mdpi.com | High selectivity and good yields for complex analogues. |
| Anionic Benzyne Cyclization | Involves benzyne intermediates for intramolecular cyclization. nih.govresearchgate.net | Regioselective access to a wide variety of functionalized derivatives. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. rsc.org | High atom economy, reduced waste, operational simplicity, and potential for library synthesis. |
| Rearrangement Reactions | Employs novel bond-breaking and rearranging pathways (e.g., from allene-ynes). nih.gov | Access to unique and skeletally diverse benzo[g]indole structures. |
Exploration of Novel Reactivity Patterns for Structural Diversification
Beyond the synthesis of the core structure, a major research challenge lies in discovering novel reactivity patterns to enable broad structural diversification. This involves moving beyond simple peripheral modifications to achieve significant alterations of the core scaffold itself, a concept known as skeletal editing.
Future research directions include:
Late-Stage Skeletal Editing: A groundbreaking approach involves the direct insertion of atoms into the indole skeleton. For instance, a nitrogen atom insertion method has been developed to convert indoles into their corresponding quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. chemrxiv.orgchemrxiv.org Applying such skeletal remodeling strategies to the benzo[g]indole core could unlock entirely new classes of compounds with potentially novel functions.
Reagent-Based Diversity-Oriented Synthesis: This strategy focuses on using a common starting material and directing its transformation into multiple, distinct molecular scaffolds by simply changing the reagents or catalysts. This has been demonstrated for tryptamine, which can be converted into three different types of privileged indole-fused skeletons. rsc.org A similar approach for this compound would dramatically accelerate the discovery of new derivatives.
Substrate-Guided Reactivity Switching: The inherent electronic properties of substrates can be harnessed to switch between different reaction pathways. For example, divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been shown to produce two distinct types of polycyclic fused indoline (B122111) scaffolds, with the outcome dependent on the substrate. acs.org Understanding and controlling these switches for the benzo[g]indole system is a key challenge.
Unusual Reactivity of Carboxylate Esters: The reactivity of indole-3-carboxylate (B1236618) esters can be unusual due to their doubly-vinylogous amidic nature, which can render them resistant to standard hydrolysis conditions. arkat-usa.org Exploring these unique electronic properties could lead to novel, selective functionalization reactions at or near the carboxylic acid group.
Integration of Advanced Characterization with Predictive Computational Modeling
To accelerate the discovery and optimization of new benzo[g]indole-based compounds, a synergistic approach combining advanced experimental characterization with predictive computational modeling is essential. This integration allows for a deeper understanding of structure-property relationships and facilitates rational design.
Advanced Characterization: The structural elucidation of novel benzo[g]indole derivatives will continue to rely on a suite of sophisticated analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm molecular structures. eurjchem.comresearchgate.net For crystalline materials, single-crystal X-ray diffraction provides definitive proof of structure and detailed information on molecular packing in the solid state. researchgate.net
Predictive Computational Modeling: Computational chemistry offers powerful tools to predict the properties and behavior of molecules before they are synthesized.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize molecular geometries and predict electronic properties, such as HOMO/LUMO energy levels, which are crucial for designing materials for electronic applications. mdpi.com
Molecular Docking and QSAR: For biological applications, molecular docking studies can predict the binding affinities and interaction modes of benzo[g]indole derivatives with specific protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with biological activity, guiding the design of more potent compounds. nih.gov
Pharmacophore Matching: This computational method helps in identifying the essential structural features required for a molecule to interact with a specific biological target, aiding in the rational design of new derivatives with desired activities. researchgate.net
The integration of these techniques creates a powerful feedback loop: experimental results validate and refine computational models, while predictive modeling guides more efficient and targeted experimental work.
Sustainable and Scalable Production Methods for Industrial Relevance
For any promising compound to move from the laboratory to industrial application, the development of sustainable and scalable production methods is paramount. Future research must address the environmental impact and economic viability of synthesizing this compound and its derivatives.
Key research goals include:
Green Chemistry Principles: The focus will be on methods that utilize non-toxic, renewable starting materials and environmentally benign solvents like ethanol. rsc.org Designing reactions that minimize waste by maximizing atom economy, such as multicomponent reactions, is a critical objective. rsc.orgosi.lv
Metal-Free Catalysis: While transition metals like palladium are highly effective catalysts, they are often expensive, toxic, and can leave trace impurities in the final product. Developing base-catalyzed or organocatalyzed synthetic routes that eliminate the need for metals is a significant area of interest for sustainable manufacturing. researchgate.net
Process Intensification: Research into flow chemistry and microwave-assisted synthesis can lead to safer, more efficient, and easily scalable processes. Microwave irradiation, for example, has been used to assist in three-component reactions for preparing related benzo[g] fused systems, often reducing reaction times and improving yields. mdpi.com
Simplified Precursor Synthesis: Scalability also depends on the availability of starting materials. The industrial production of precursors often involves robust processes like the reaction of benzyl (B1604629) chloride with ammonia (B1221849) or the reductive amination of benzaldehyde (B42025) over Raney nickel, highlighting the type of efficient, large-scale chemistry that needs to be developed for the benzo[g]indole framework. wikipedia.org
Design of New Functional Materials with Tunable Properties Based on the Benzo[g]indole Core
The unique electronic and photophysical properties of the benzo[g]indole scaffold make it an excellent candidate for the development of advanced functional materials, particularly in the field of organic electronics. The ability to tune these properties through chemical modification is a key driver of future research.
Organic Light-Emitting Diodes (OLEDs): The benzo[g]indole core has already been successfully incorporated as a building block for deep blue fluorescent materials. rsc.org By attaching various donor and acceptor groups to the core, researchers can fine-tune the emission wavelength, photoluminescence quantum yield, and charge-transport properties. rsc.org Future work will involve creating a broader palette of emitters spanning the visible spectrum and improving device efficiency and stability.
Organic Semiconductors: The extended π-conjugated system of benzo[g]indole is ideal for applications in organic field-effect transistors (OFETs) and organic solar cells. mdpi.com By analogy with other fused heterocyclic systems like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), chemical modifications such as halogenation or oxidation can significantly alter crystal packing and electronic properties, allowing for the tuning of charge carrier mobility. mdpi.com
Porous Conductive Frameworks: The benzo[g]indole core can be functionalized with coordinating groups (like amines) to act as a ligand in metal-organic frameworks (MOFs). By expanding the core of such ligands, it is possible to create materials with large pores and high surface areas that are also electrically conductive. acs.org These materials have potential applications in catalysis, sensing, and energy storage. The challenge is to design benzo[g]indole-based ligands that self-assemble into highly ordered, stable, and conductive 2D or 3D networks.
The tunability of these materials is summarized in Table 2.
Table 2: Strategies for Tuning Properties of Benzo[g]indole-Based Materials
| Property to Tune | Tuning Strategy | Potential Application |
|---|---|---|
| Emission Wavelength | Attaching electron-donating/withdrawing groups. rsc.org | Full-color OLED displays |
| Charge Carrier Mobility | Modifying intermolecular packing via substituents. mdpi.com | High-performance OFETs |
| Electronic Energy Levels (HOMO/LUMO) | Extending π-conjugation; introducing heteroatoms. mdpi.com | Efficient organic photovoltaics |
| Porosity and Surface Area | Use as a "core-expanded" ligand in MOFs. acs.org | Gas storage, catalysis, sensors |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H,4H,5H-benzo[g]indole-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves multi-step synthesis starting from substituted indole precursors. For example, indole-3-carboxylic acid derivatives are synthesized via cyclization reactions followed by functional group modifications. Key intermediates are characterized using 1H/13C NMR (e.g., δ 8.29 ppm for aromatic protons in DMSO-d6) and HRMS (e.g., [M+H]+ 146.0602 for indole-3-carboxylic acid derivatives) to confirm structural integrity . Yield optimization (e.g., 85% in Green Chemistry protocols) is achieved by adjusting reaction conditions like solvent polarity and catalyst loading .
Q. How can researchers validate the purity and stability of this compound?
- Methodological Answer : Purity is assessed via HPLC (≥95% purity thresholds) and melting point analysis (e.g., 232–234°C for indole-3-carboxylic acid) . Stability studies under varying temperatures and pH are conducted using FTIR and UHPLC-HRMS to detect degradation products. Storage recommendations include desiccated environments at -20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do structural modifications of the benzo[g]indole scaffold influence biological activity in antimicrobial studies?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve introducing substituents (e.g., bromine, methoxy groups) to enhance membrane permeability or target binding. For example, dipeptide-indole conjugates are synthesized via solid-phase peptide synthesis and tested against bacterial efflux pumps (e.g., AcrAB-TolC) using minimum inhibitory concentration (MIC) assays. Molecular docking (e.g., AutoDock Vina) identifies interactions with bacterial enzymes or receptors .
Q. What contradictions exist in spectral data interpretation for indole-3-carboxylic acid derivatives, and how are they resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 12.14 ppm for acidic protons in DMSO-d6 vs. δ 9.96 ppm in other solvents) arise from solvent effects or tautomerism. Researchers use COSY, HSQC, and HMBC experiments to resolve ambiguities in aromatic proton assignments. For example, HMBC correlations between carbonyl carbons (δ ~184 ppm) and adjacent protons confirm carboxylate positioning .
Q. How can researchers leverage natural product isolation to study benzo[g]indole derivatives in plant or microbial systems?
- Methodological Answer : Bioactive compounds are isolated from microbial extracts (e.g., Saccharothrix espanaensis) using column chromatography (silica gel or Sephadex) and identified via NMR and HRMS . For instance, indole-3-carboxylic acid is detected in SPY medium cultures but absent in tryptophan-deficient media, suggesting its biosynthetic dependence on amino acid precursors .
Q. What experimental strategies are used to analyze the role of benzo[g]indole derivatives in plant auxin signaling pathways?
- Methodological Answer : Herbicidal activity assays evaluate auxin receptor (TIR1) antagonism by measuring root growth inhibition in Arabidopsis thaliana. Metabolite profiling via LC-MS/MS tracks indole-3-carboxylic acid derivatives in plant tissues, while RNA-seq identifies upregulated genes in biosynthetic pathways (e.g., indole-3-acetaldoxime intermediates) .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for indole-3-carboxylic acid derivatives?
- Methodological Answer : Discrepancies (e.g., 210–218°C vs. 232–234°C) arise from polymorphic forms or impurities. Researchers employ differential scanning calorimetry (DSC) to detect polymorph transitions and recrystallization (e.g., methanol/water mixtures) to isolate pure phases. Batch-to-batch variability is minimized using standardized synthetic protocols .
Q. How do conflicting bioactivity results for indole derivatives in antimicrobial vs. anti-inflammatory assays arise?
- Methodological Answer : Divergent activities stem from target specificity. For example, indole-3-carboxylic acid inhibits bacterial efflux pumps but lacks anti-inflammatory effects unless conjugated with peptides. Dose-response curves and selectivity index (SI) calculations differentiate off-target effects. Cross-validation using knockout microbial strains clarifies mechanism-specific activity .
Methodological Resources
- Spectral Databases : Use SHELX for crystallographic refinement (e.g., SHELXL for small-molecule structures) and PubChem for reference NMR/MS data .
- Synthetic Protocols : Refer to Green Chemistry methods for solvent optimization and waste reduction .
- Biological Assays : Follow CLSI guidelines for antimicrobial testing and Arabidopsis mutant lines for plant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
